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Compound of Interest

Compound Name: 4-(4-Bromophenyl)thiomorpholine

CAS No.: 90254-20-9

Cat. No.: B1375891 Get Quote

Technical Monograph: 4-(4-
Bromophenyl)thiomorpholine
Structure, Synthesis, and Strategic Utility in Medicinal Chemistry

Part 1: Executive Summary
4-(4-Bromophenyl)thiomorpholine (CAS: 90254-20-9) represents a high-value heterocyclic

building block. Its structural significance lies in its dual functionality: the thiomorpholine ring

acts as a lipophilic bioisostere of morpholine, often improving metabolic stability and membrane

permeability, while the para-bromophenyl moiety serves as a versatile electrophilic handle for

downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide moves beyond basic catalog data to provide a precision synthesis protocol designed

for chemoselectivity, ensuring the retention of the bromine "handle" for future functionalization.

Part 2: Chemical Identity & Physiochemical Profile
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Property Data Notes

IUPAC Name
4-(4-

Bromophenyl)thiomorpholine

CAS Number 90254-20-9
Distinct from the dioxide

(1093878-42-2)

Molecular Formula C₁₀H₁₂BrNS

Molecular Weight 258.18 g/mol

SMILES
BrC1=CC=C(N2CCSCC2)C=C

1

LogP (Predicted) ~3.2 - 3.5
More lipophilic than

morpholine analog (~2.3)

Melting Point Est. 60–80 °C

Morpholine analog mp: 114-

118 °C [1]; Dioxide mp: 190-

194 °C [2]

Appearance Off-white to pale yellow solid
Oxidation sensitive (sulfide to

sulfoxide)

Part 3: Strategic Synthesis
The Challenge: Chemoselectivity
The primary synthetic challenge is introducing the thiomorpholine ring without consuming the

bromine atom required for subsequent medicinal chemistry steps.

Route A (Statistical): Reaction of thiomorpholine with 1,4-dibromobenzene. Risk:[1][2]

Formation of bis-thiomorpholine byproduct; difficult separation.

Route B (Precision): Reaction of thiomorpholine with 1-bromo-4-iodobenzene. Advantage:[2]

Exploits the bond dissociation energy difference (C-I < C-Br), allowing Pd-catalyzed coupling

exclusively at the iodine site.
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Recommended Workflow: Chemoselective Buchwald-
Hartwig Amination
We utilize a Pd(0)/Xantphos catalytic system.[2] Xantphos is chosen for its wide bite angle,

which promotes reductive elimination and stability, crucial for coupling secondary amines like

thiomorpholine.

Visualizing the Reaction Pathway

1-Bromo-4-iodobenzene
(Electrophile)

Pd₂(dba)₃ / Xantphos
NaOᵗBu, Toluene, 100°C

Thiomorpholine
(Nucleophile)

Oxidative Addition
(Selective at C-I)

 Chemoselective 4-(4-Bromophenyl)thiomorpholine
(Target)

 Reductive Elimination

Click to download full resolution via product page

Caption: Figure 1. Chemoselective synthesis targeting the C-I bond to preserve the C-Br

handle.

Detailed Protocol (Self-Validating)
Scale: 10 mmol Reagents:

1-Bromo-4-iodobenzene (1.0 equiv, 2.83 g)

Thiomorpholine (1.1 equiv, 1.13 g) [Ensure fresh; oxidize-prone]

Pd₂(dba)₃ (1 mol%, 92 mg)

Xantphos (2 mol%, 116 mg)

NaOᵗBu (1.5 equiv, 1.44 g)

Toluene (anhydrous, 0.2 M concentration)

Step-by-Step Methodology:
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Catalyst Pre-complexation: In a glovebox or under Ar, mix Pd₂(dba)₃ and Xantphos in 5 mL

toluene. Stir for 10 min until the solution turns orange/red (active L₂Pd⁰ species). Validation:

Color change confirms active catalyst formation.

Reaction Assembly: Add 1-bromo-4-iodobenzene, thiomorpholine, and NaOᵗBu to a reaction

vial. Add the catalyst solution. Rinse with remaining toluene to reach 50 mL total volume.

Execution: Seal and heat to 100°C for 12-16 hours.

In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 9:1). Look for disappearance of

the iodide (Rf ~0.8) and appearance of a fluorescent spot (Rf ~0.4). Note: If 1,4-

dibromobenzene byproduct appears (from halogen exchange), the temperature was likely

too high or reaction time too long.

Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc) to remove Pd black and

salts. Concentrate in vacuo.

Purification: Flash chromatography (SiO₂). Gradient: 0% → 10% EtOAc in Hexanes. The

product is less polar than the amine but more polar than the aryl halide.

Part 4: Characterization Standards
To validate the structure, compare experimental data against these reference values. The

presence of the AA'BB' splitting pattern in the aromatic region is diagnostic of para-substitution.

NMR & MS Data Profile
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Technique Signal Assignment/Interpretation

¹H NMR (400 MHz, CDCl₃) δ 7.35 (d, J = 9.0 Hz, 2H)
Aryl protons ortho to Br

(Deshielded)

δ 6.75 (d, J = 9.0 Hz, 2H)
Aryl protons ortho to N

(Shielded by resonance)

δ 3.55 – 3.65 (m, 4H) N-CH₂ (Thiomorpholine ring)

δ 2.70 – 2.80 (m, 4H) S-CH₂ (Thiomorpholine ring)

¹³C NMR (100 MHz, CDCl₃)
~149.0 (C-N), ~132.0 (C-Br),

~116.0 (C-H), ~110.0 (C-Br)

Characteristic ipso/ortho/meta

carbons

~51.5 (N-C), ~27.0 (S-C) Thiomorpholine carbons

MS (ESI/GC) m/z 257.0 / 259.0 [M+]

1:1 Isotope pattern confirms

presence of one Bromine

atom.

Note: Data extrapolated from morpholine [1] and nitro-thiomorpholine [3] analogs.

Part 5: Functionalization & Applications[3][4]
The utility of 4-(4-bromophenyl)thiomorpholine lies in its ability to undergo further

transformation.[3] The bromine handle allows for the rapid generation of libraries.

Downstream Logic
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl scaffolds (common in

kinase inhibitors).

Buchwald-Hartwig (2nd): Coupling with a second amine to create unsymmetrical diamines.

Oxidation: Controlled oxidation with mCPBA yields the sulfoxide or sulfone (CAS 1093878-

42-2), increasing polarity and altering metabolic clearance [2].
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Path A: C-C Bond Formation Path B: Oxidation

4-(4-Bromophenyl)thiomorpholine
(Core Scaffold)

Suzuki Coupling
(Ar-B(OH)₂ + Pd)

Oxidation
(mCPBA or H₂O₂)

Biaryl Thiomorpholines
(Kinase Inhibitor Motifs)

S,S-Dioxide Analog
(Metabolic Stability)
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Caption: Figure 2. Divergent functionalization pathways for library generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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